molecular formula C7H5BrN2O B13568193 4-(5-bromofuran-2-yl)-1H-imidazole

4-(5-bromofuran-2-yl)-1H-imidazole

Cat. No.: B13568193
M. Wt: 213.03 g/mol
InChI Key: XRPAFLYQGCQEFE-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings The presence of a bromine atom on the furan ring makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromofuran-2-yl)-1H-imidazole typically involves the bromination of furan followed by the formation of the imidazole ring. One common method is the bromination of furan-2-carboxylic acid, followed by cyclization with an appropriate amine to form the imidazole ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids or stannanes.

Major Products Formed

    Substitution: Formation of azide or thiol derivatives.

    Oxidation: Formation of carboxylic acids.

    Coupling: Formation of biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 4-(5-bromofuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding . The compound may also interfere with cellular pathways by modulating the activity of transcription factors or signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromofuran-2-yl)-1H-imidazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both furan and imidazole rings allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-1H-imidazole

InChI

InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10)

InChI Key

XRPAFLYQGCQEFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CN=CN2

Origin of Product

United States

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